molecular formula C10H9ClN2O B1628675 1-Chloro-4-ethoxyphthalazine CAS No. 22378-29-6

1-Chloro-4-ethoxyphthalazine

Cat. No. B1628675
CAS RN: 22378-29-6
M. Wt: 208.64 g/mol
InChI Key: KQLFVZGMRLYYBY-UHFFFAOYSA-N
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Patent
US05942511

Procedure details

0.69 g(0.03 mol) of metallic sodium was dissolved in 100 ml of absolute ethanol and then 5.97 g(0.03 mol) of 1,4-dichlorophthalazine was added thereto and completely dissolved. The reaction solution was stirred for one hour at 50±10° C. and then treated according to the same manner as Preparation 5 to obtain the title compound as a white needle crystal.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.97 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([Cl:13])=[N:5][N:4]=1.[CH2:14]([OH:16])[CH3:15]>>[CH2:14]([O:16][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([Cl:13])=[N:5][N:4]=1)[CH3:15] |^1:0|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
5.97 g
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 (± 10) °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for one hour at 50±10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
completely dissolved
ADDITION
Type
ADDITION
Details
treated
CUSTOM
Type
CUSTOM
Details
according to the same manner as Preparation 5

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1=NN=C(C2=CC=CC=C12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.